Sodium di(monoethanolamine) phosphate
Description
Sodium di(monoethanolamine) phosphate is a sodium salt derived from the reaction of monoethanolamine (MEA) with phosphoric acid. This compound is utilized in specialized applications such as corrosion inhibition, CO₂ capture, and formulation chemistry due to its ability to act as a stabilizer, buffering agent, or catalyst .
Properties
CAS No. |
53404-78-7 |
|---|---|
Molecular Formula |
C4H12N2NaO4P |
Molecular Weight |
206.11 g/mol |
IUPAC Name |
sodium;bis(2-aminoethyl) phosphate |
InChI |
InChI=1S/C4H13N2O4P.Na/c5-1-3-9-11(7,8)10-4-2-6;/h1-6H2,(H,7,8);/q;+1/p-1 |
InChI Key |
QNNPICKJAAMTFU-UHFFFAOYSA-M |
Canonical SMILES |
C(COP(=O)([O-])OCCN)N.[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Phosphoethanolamine (Ethanolamine Phosphate)
Chemical Structure: Phosphoethanolamine consists of a single ethanolamine group esterified to a phosphate group (C₂H₈NO₄P). Unlike sodium di(monoethanolamine) phosphate, it lacks sodium counterions and additional MEA substitutions . Applications:
- Biological Systems : Acts as a precursor in phospholipid biosynthesis.
- Corrosion Inhibition: Less effective than this compound in forming compact protective coatings on magnesium alloys . Performance: this compound outperforms phosphoethanolamine in industrial settings due to enhanced solubility and ionic stability provided by sodium ions .
Disodium Hydrogen Phosphate (Na₂HPO₄)
Chemical Structure: A simple inorganic phosphate salt without organic amine groups. Applications:
- Food Industry : Buffering agent and emulsifier (e.g., in processed cheeses) .
- Pharmaceuticals : Excipient in tablet formulations .
Comparison : - Functionality : Disodium phosphate lacks the organic amine component, making it unsuitable for applications requiring metal chelation or catalytic activity in amine solutions.
- CO₂ Capture: this compound enhances CO₂ absorption efficiency in MEA solutions by stabilizing the amine against oxidative degradation, a role disodium phosphate cannot fulfill .
Diethanolamine (DEA)-Based Phosphates
Chemical Structure: DEA phosphates (e.g., DEA-cetyl phosphate) incorporate two ethanolamine groups bound to phosphate, similar to this compound but with diethanolamine instead of MEA . Applications:
- Cosmetics : Emulsifier in creams and lotions (e.g., DEA oleth-3 phosphate) .
- Corrosion Inhibition : Less effective than MEA derivatives in refining coating microstructures on magnesium alloys .
Performance : - Thermal Stability : DEA phosphates degrade at lower temperatures compared to MEA-based phosphates, limiting their use in high-temperature industrial processes .
- Toxicity: DEA derivatives face regulatory restrictions due to nitrosamine formation risks, whereas MEA-based compounds like this compound are generally regarded as safer .
Monoethanolamine (MEA) in Phosphate Solutions
Synergistic Use : MEA is often combined with sodium phosphate in CO₂ capture systems. For example, sodium phosphate acts as a corrosion inhibitor in MEA solutions, reducing oxidative degradation by scavenging oxygen radicals .
Key Findings :
- Optimal Concentration : 1.2 g/L MEA in zinc phosphate baths refines coating structures, improving corrosion resistance by 40% compared to phosphate-only systems .
- Catalytic Activity: this compound enhances reaction kinetics in CO₂ absorption, achieving 20% higher efficiency than MEA alone .
Research Insights and Industrial Relevance
- Corrosion Protection: this compound forms uniform, compact coatings on magnesium alloys at optimal MEA concentrations (1.2 g/L), outperforming DEA and inorganic phosphates .
- CO₂ Capture: Metal phosphate catalysts in MEA solutions reduce energy consumption by 15–20% during solvent regeneration, highlighting the compound’s role in sustainable technologies .
- Regulatory Status : Listed under harmonized excipient standards (e.g., USP/NF) for pharmaceutical use, ensuring compliance in formulations .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for quantifying Sodium di(monoethanolamine) phosphate in complex matrices?
- Methodological Answer : Use gravimetry to measure mass changes in corrosion studies, photocolorimetry for phosphate ion quantification, and potentiometry to monitor pH shifts in buffered systems. These methods are validated in inhibitor studies involving phosphate-ethanolamine blends . For pharmacopeial compliance, follow USP guidelines for sodium phosphate salts, which specify purity thresholds (e.g., ≥99.5% for dibasic forms) and assay protocols .
Q. How should buffer solutions containing this compound be formulated to maintain pH stability?
- Methodological Answer : Combine sodium phosphate monobasic (e.g., NaH₂PO₄·2H₂O) and dibasic salts (e.g., Na₂HPO₄·12H₂O) in stoichiometric ratios. Adjust pH using phosphate solutions (e.g., 8.9 g Na₂HPO₄·2H₂O in 100 mL water) and validate with potentiometric titration. Tetrapropylammonium chloride can enhance buffer stability in electrochemical studies .
Q. What synthesis conditions optimize purity for this compound?
- Methodological Answer : React monoethanolamine with phosphoric acid under controlled pH (5.5–7.0) and temperature (25–40°C). Monitor reaction progress via FTIR for phosphate-amine bond formation (e.g., P–O–C stretches at 1050 cm⁻¹). Purify via recrystallization in aqueous ethanol .
Advanced Research Questions
Q. How does this compound enhance corrosion inhibition in mixed inhibitor systems?
- Methodological Answer : The compound synergizes with inorganic phosphates (e.g., NaH₂PO₄) by forming self-organizing films on metal surfaces. Gravimetric data show a 70–85% protection degree on St-3 steel due to heteroatom interactions (N and P) that stabilize adsorption layers. Compare synergism (additivity) vs. antagonism via polarization resistance measurements .
Q. What experimental strategies resolve contradictions in degradation kinetics under aerobic vs. anaerobic conditions?
- Methodological Answer : Conduct parallel microcosm studies with phosphate amendments (0.1–1.0 mM) to address phosphate-limited degradation. Use direct chemical analysis (HPLC-UV) rather than respirometry to avoid indirect artifacts. Aerobic degradation rates increase by 40% with phosphate supplementation, while anaerobic systems show minimal dependency .
Q. How do thermodynamic parameters influence the stability of protective films formed by this compound?
- Methodological Answer : Calculate adsorption free energy (ΔG°ads) via Langmuir isotherm fits to potentiostatic data. Films with ΔG°ads < −30 kJ/mol exhibit chemisorption dominance and higher stability. Variability arises from surface heterogeneity (e.g., Fe₃O₄ vs. FeOOH sites) and competitive anion adsorption (Cl⁻ vs. PO₄³⁻) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
